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Compound of Interest

Compound Name: Thieno[3,2-b]pyridin-6-amine

Cat. No.: B044365 Get Quote

CAS Number: 115063-92-8

Introduction
Thieno[3,2-b]pyridin-6-amine is a heterocyclic aromatic compound that has garnered

significant interest within the scientific community, particularly in the fields of medicinal

chemistry and drug discovery. Its rigid, fused ring structure provides a versatile scaffold for the

development of novel therapeutic agents. This technical guide serves as a comprehensive

resource for researchers, scientists, and drug development professionals, offering detailed

information on its properties, synthesis, and biological significance, with a focus on its role as a

key building block for potent kinase inhibitors.

Physicochemical Properties
While specific experimental data for the parent Thieno[3,2-b]pyridin-6-amine is not

extensively available in public literature, the general physicochemical properties of the

thieno[3,2-b]pyridine scaffold suggest a stable aromatic system with potential for various

chemical modifications. The amine substitution at the 6-position provides a key reactive site for

derivatization.
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Property Value/Description Source

CAS Number 115063-92-8 --INVALID-LINK--[1][2]

Molecular Formula C₇H₆N₂S Inferred from structure

Molecular Weight 150.20 g/mol Inferred from formula

Appearance
Likely a solid at room

temperature

General knowledge of similar

compounds

Solubility

Expected to be soluble in

organic solvents like DMSO

and DMF

General knowledge of similar

compounds

Synthesis and Derivatization
The thieno[3,2-b]pyridine core is typically synthesized through multi-step reactions. While a

specific, detailed protocol for Thieno[3,2-b]pyridin-6-amine is not readily found in the provided

search results, the synthesis of its derivatives often involves the construction of the fused ring

system followed by functionalization. Common synthetic strategies for derivatizing the

thieno[3,2-b]pyridine scaffold include palladium-catalyzed cross-coupling reactions such as the

Suzuki-Miyaura and Buchwald-Hartwig couplings. These methods allow for the introduction of a

wide range of substituents at various positions of the bicyclic system, enabling the exploration

of structure-activity relationships (SAR).[3][4]

A general workflow for the synthesis of thieno[3,2-b]pyridine derivatives is outlined below.
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General Synthetic Workflow for Thieno[3,2-b]pyridine Derivatives.

Biological Activity and Therapeutic Potential
The thieno[3,2-b]pyridine scaffold is recognized as a "privileged" structure in medicinal

chemistry due to its ability to interact with a variety of biological targets. Derivatives of

Thieno[3,2-b]pyridin-6-amine have shown significant potential as inhibitors of protein kinases,

which are crucial regulators of cellular processes and are often dysregulated in diseases like

cancer.[5][6]

Kinase Inhibition
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Recent studies have highlighted the thieno[3,2-b]pyridine core as an attractive template for the

design of highly selective kinase inhibitors.[5][6] These compounds often act as ATP-

competitive inhibitors, binding to the ATP-binding pocket of the kinase. The nitrogen atom in the

pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor

complexes. The weak interaction of the core with the kinase hinge region allows for diverse

binding modes, contributing to high selectivity.[5]

Derivatives of this scaffold have been investigated as inhibitors of various kinases, including

Haspin, and have shown potential for in vivo applications.[5][6]

The general mechanism of action for many thieno[3,2-b]pyridine-based kinase inhibitors

involves the inhibition of downstream signaling pathways that are critical for cancer cell

proliferation and survival.
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Representative Kinase Signaling Pathway Inhibition.

Anticancer and Other Activities
Beyond kinase inhibition, derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated a

range of other biological activities, including anti-proliferative effects against various human

tumor cell lines.[3][4] For instance, certain aminodi(hetero)arylamines in the thieno[3,2-

b]pyridine series have shown growth inhibitory effects on breast adenocarcinoma, melanoma,

and non-small cell lung cancer cell lines.[3] Additionally, novel thieno[3,2-b]pyridinone

derivatives have been designed and synthesized that exhibit potent activity against

Mycobacterium tuberculosis by targeting the enoyl-acyl carrier protein reductase (InhA).[7]
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Experimental Protocols
While specific protocols for Thieno[3,2-b]pyridin-6-amine are not detailed in the provided

search results, the following are generalized experimental protocols commonly used for the

evaluation of thieno[3,2-b]pyridine derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 6-(hetero)arylthieno[3,2-

b]pyridines.

To a reaction vessel, add methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, an

appropriate aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst

such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3

equivalents).

Add a suitable solvent, such as a mixture of 1,2-dimethoxyethane (DME) and water.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 2 to 24 hours,

monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

coupled product.

In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a compound

against a target kinase.
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Prepare a series of dilutions of the test compound (e.g., a thieno[3,2-b]pyridine derivative) in

a suitable buffer, typically containing DMSO.

In a microplate, add the kinase enzyme, the appropriate substrate (e.g., a peptide or

protein), and ATP to initiate the reaction.

Add the diluted test compound or vehicle control (DMSO) to the wells.

Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a

specified period (e.g., 30-60 minutes).

Stop the reaction and quantify the kinase activity. This can be done using various methods,

such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or

luminescence-based assays (measuring the amount of ATP remaining).

Calculate the percentage of inhibition for each compound concentration relative to the

control.

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate

software.
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General Workflow for an In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (e.g., SRB Assay)
This protocol is used to determine the effect of a compound on the proliferation of cancer cells.

[3]
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Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compound (e.g., a thieno[3,2-b]pyridine

derivative) and a vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 48-72 hours).

Fix the cells with a solution such as trichloroacetic acid (TCA).

Wash the plates with water and air dry.

Stain the cells with Sulforhodamine B (SRB) solution.

Wash away the unbound dye with 1% acetic acid and air dry.

Solubilize the bound dye with a Tris base solution.

Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for

50% growth inhibition).

Conclusion
Thieno[3,2-b]pyridin-6-amine is a valuable heterocyclic scaffold with significant potential in

drug discovery and development. Its derivatives have demonstrated promising biological

activities, particularly as potent and selective kinase inhibitors for cancer therapy and as anti-

mycobacterial agents. The synthetic versatility of the thieno[3,2-b]pyridine core allows for

extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

Further research into this compound and its analogues is warranted to fully elucidate their

therapeutic potential and advance them towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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